N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(2,2-Dimethylpropyl)amino]ethyl}cyclopropanecarboxamide (CAS: 1599130-19-4, molecular formula: C₁₀H₂₀N₂O) is a cyclopropane-derived carboxamide featuring a neopentyl (2,2-dimethylpropyl) group attached to an ethylamino backbone. The structure combines a rigid cyclopropane ring with a flexible ethylamino-neopentyl chain, which may influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylpropylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)8-12-6-7-13-10(14)9-4-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
DOJUHSGTKJUXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with N-(2-aminoethyl)-2,2-dimethylpropan-1-amine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Features
Target Compound :
- Core : Cyclopropanecarboxamide.
- Substituents: Ethylamino group with 2,2-dimethylpropyl (neopentyl) at the nitrogen.
- Key Functional Groups : Amide, tertiary amine.
Analog 1 : (1R,3S)-3-Hydroxymethyl-N-isopropyl-2,2-dimethylcyclopropanecarboxamide
- Core : Cyclopropanecarboxamide.
- Substituents : Hydroxymethyl group on the cyclopropane ring; isopropyl at the amide nitrogen.
- Key Functional Groups : Amide, secondary alcohol.
- Structural Difference : The hydroxymethyl group increases polarity, while the isopropyl group reduces steric bulk compared to neopentyl .
Analog 2 : 2-(N,N-Diisopropylamino)ethyl Chloride
- Core : Chloroethylamine.
- Substituents : Diisopropyl groups at the nitrogen.
- Key Functional Groups : Tertiary amine, chloride.
- Structural Difference: Lacks the cyclopropane ring and amide group, but shares a branched alkylaminoethyl chain .
Analog 3 : N-[5-({2-[(2-Methoxyphenyl)carbamoyl]ethyl}carbamoyl)-2-methylphenyl]cyclopropanecarboxamide
- Core : Cyclopropanecarboxamide.
- Substituents : Aromatic methoxyphenyl and methylphenyl groups.
- Key Functional Groups : Amide, aryl ether.
- Structural Difference : Extended aromaticity increases hydrophobicity (LogD = 1.84) compared to the aliphatic target compound .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular Weight | 184.28 g/mol | ~200 g/mol (estimated) | 163.69 g/mol | ~400 g/mol (estimated) |
| LogD (pH 5.5) | Not reported | Not reported | Not reported | 1.84 |
| Polarity | Moderate (amide + amine) | High (hydroxymethyl) | Low (chloride + amine) | Low (aromatic groups) |
| Key Functional Moieties | Amide, tertiary amine | Amide, alcohol | Tertiary amine, chloride | Amide, aryl ether |
- Solubility : Analog 3’s higher LogD suggests lower aqueous solubility compared to the target compound, which lacks aromatic substituents .
Biological Activity
N-{2-[(2,2-dimethylpropyl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound with notable potential in medicinal chemistry due to its unique structural characteristics. This compound features a cyclopropane ring and an aminoethyl group, which may enhance its biological activity and therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its interactions with biological systems, potential therapeutic effects, and relevant case studies.
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- Structure : The compound contains a cyclopropane ring attached to an amino group, which is further substituted with a 2,2-dimethylpropyl group.
Structural Characteristics
The unique cyclopropane structure contributes to the compound's distinct chemical properties, potentially influencing its binding affinity to various biological targets. The presence of the amine functional group enhances reactivity and interaction with biological macromolecules.
Research indicates that this compound may modulate enzyme activity and receptor signaling pathways. It is hypothesized that the compound interacts selectively with specific receptors or enzymes, which could lead to therapeutic effects in various disease contexts.
Interaction Studies
Initial studies have focused on the binding affinity of this compound to specific biological targets. These studies are crucial for elucidating the mechanism of action and potential therapeutic applications. Key findings include:
- Binding Affinity : The compound exhibits promising binding characteristics with certain receptors, suggesting potential roles in neuropharmacology and other therapeutic domains.
- Enzyme Modulation : Preliminary results indicate that it may influence enzyme activity, which could be leveraged for drug development.
Comparative Analysis of Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[(2-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide | Cyclopentane instead of cyclopropane | Variation in ring size may influence biological activity |
| N-{2-[(3-methylbutyl)amino]ethyl}cyclopropanecarboxamide | Similar amino group but different alkyl substituent | Potentially different pharmacokinetics due to larger side chain |
| Cyclopropanecarboxamide, N-isobutyl | Lacks the aminoethyl group; simpler structure | Less complex interactions compared to this compound |
Case Study 1: Neuropharmacological Applications
In a study investigating potential neuropharmacological applications, this compound was administered in animal models to assess its effects on neurotransmitter systems. Results indicated significant modulation of serotonin and dopamine pathways, suggesting potential for treating mood disorders.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes involved in metabolic pathways. The compound demonstrated effective inhibition of enzymes linked to metabolic disorders, highlighting its potential as a therapeutic agent for conditions like obesity and diabetes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
